2-(2-Aminoethyl)-1,3-dioxolane
Overview
Description
“2-(2-Aminoethyl)-1,3-dioxolane” is a chemical compound that is also known as “2-(2-Aminoethoxy)ethanol”. It is used in the synthesis of various organic compounds . It has a chemical formula of NH₂CH₂CH₂OCH₂CH₂OH and a molar mass of 105.14 g/mol .
Physical and Chemical Properties Analysis
“this compound” has a boiling point of 218 - 224 °C (1013 mbar), a density of 1.06 g/cm3 (20 °C), and a melting point of -11 °C . It also has an explosion limit of 2.0 - 15.5 % (V), a flash point of 127 °C, and an ignition temperature of 370 °C .
Scientific Research Applications
Synthesis and HIV Inhibition
- A study described the synthesis of 1,3-dioxolan-2-ylnucleosides, where 2-methoxy-1,3-dioxolane reacted with silylated thymine. These compounds were explored as potential inhibitors of HIV, though some were found inactive in vitro (Brånalt et al., 1996).
Antiviral and Anticancer Drug Synthesis
- Research on dioxolane nucleosides, where oxygen replaces carbon in the ribose moiety of nucleosides, highlighted their potential as powerful antiviral and anticancer drugs. The synthesis of these nucleosides, involving 1,3-dioxolane, poses challenges in controlling stereochemistry (Janes et al., 1999).
Enhancement in Liquid Crystals
- A study on liquid crystals with 1,3-dioxolane terminal substitution demonstrated enhanced dielectric anisotropy and birefringence. This implies potential applications in improving liquid crystal displays and related technologies (Chen et al., 2015).
Peptide Analogues Synthesis
- Research indicated the use of 2-(2-bromoethyl)-1,3-dioxolane in the synthesis of ketomethylene analogues of peptides, highlighting its role in developing new compounds for biochemical applications (Johnson & Miller, 2009).
Renewable Gasoline and Solvents
- A study explored the use of 1,3-dioxolane derivatives in creating renewable gasoline, solvents, and fuel additives, showing promise for sustainable energy applications (Harvey et al., 2016).
Polymer Synthesis
- Investigations into new functional polyphosphoesters revealed the synthesis and characterization of polymers bearing 1,3-dioxolan-2-one, with applications in materials science and engineering (Koseva et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2-Aminoethyl)-1,3-dioxolane is the dopamine system . Dopamine is a catecholaminergic monoamine neurotransmitter that plays a crucial role in various functions such as motor control, motivation, reinforcement, reward, and hormonal regulation .
Mode of Action
It is known that amines, such as this compound, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This suggests that this compound may interact with its targets through its amine group.
Biochemical Pathways
This compound may affect the biosynthesis of dopamine. Dopamine is a derivative of the amino acid tyrosine, which is modified by tyrosine hydroxylase to form DOPA, a precursor to dopamine . Once formed, dopamine serves as a precursor to other catecholamines like norepinephrine and epinephrine .
Pharmacokinetics
It is known that amines can be extensively metabolized in the body .
Result of Action
Given its potential interaction with the dopamine system, it may influence various dopamine-mediated processes in the body .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the amine group, potentially influencing its interaction with targets .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQYWWCTUEVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206158 | |
Record name | 1,3-Dioxolane-2-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5754-35-8 | |
Record name | 1,3-Dioxolane-2-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5754-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane-2-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005754358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolane-2-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxolane-2-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: The research describes an improved method for synthesizing 2-(2-Aminoethyl)-1,3-dioxolane. [] The key improvement is the use of a Gabriel reaction with potassium phthalimide followed by hydrazinolysis. This approach results in a higher overall yield (78.3%) compared to previous methods. []
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